4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine
Description
4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at position 4, a methoxy group (-OCH₃) at position 5, and a propylsulfanyl (-S-C₃H₇) moiety at position 6. Pyrimidines are heterocyclic aromatic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties . This compound’s unique substitution pattern combines electron-withdrawing (Cl) and electron-donating (OCH₃, S-C₃H₇) groups, which may influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C8H11ClN2OS |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
4-chloro-5-methoxy-6-propylsulfanylpyrimidine |
InChI |
InChI=1S/C8H11ClN2OS/c1-3-4-13-8-6(12-2)7(9)10-5-11-8/h5H,3-4H2,1-2H3 |
InChI Key |
IHWQIJGNYOXAPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(=NC=N1)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Structural and Reactivity Considerations in Pyrimidine Functionalization
Pyrimidine Ring Substitution Patterns
The pyrimidine core consists of a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Electrophilic substitution reactions are guided by the electron-withdrawing nature of the nitrogen atoms, which deactivate the ring toward electrophiles while directing incoming nucleophiles to specific positions. In 4-chloro-5-methoxy-6-(propylsulfanyl)pyrimidine, the substituents occupy positions 4 (chloro), 5 (methoxy), and 6 (propylsulfanyl), necessitating precise control over sequential substitution reactions.
Reactivity of Chloro, Methoxy, and Sulfanyl Groups
- Chloro Groups : Serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The reactivity at position 4 is influenced by adjacent substituents, with electron-donating groups (e.g., methoxy at position 5) potentially accelerating substitution at neighboring positions.
- Methoxy Groups : Electron-donating via resonance, methoxy substituents activate the ring toward electrophilic attack but stabilize positions against nucleophilic substitution unless strongly activated.
- Propylsulfanyl Groups : Introduced via thiolate nucleophiles, these groups exhibit moderate electron-donating effects, altering the electronic landscape for subsequent reactions.
Synthetic Routes to 4-Chloro-5-Methoxy-6-(Propylsulfanyl)Pyrimidine
Route 1: Sequential Nucleophilic Substitution
This approach begins with a trichloropyrimidine precursor, enabling stepwise substitution at positions 5 and 6 while retaining the chloro group at position 4.
Step 1: Synthesis of 4,5,6-Trichloropyrimidine
- Starting Material : Pyrimidine undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions.
- Conditions :
Step 2: Methoxylation at Position 5
- Reagents : Sodium methoxide (NaOMe) in anhydrous methanol.
- Mechanism : SNAr displacement of chloride at position 5.
4,5,6-Trichloropyrimidine + NaOMe → 4,6-Dichloro-5-methoxypyrimidine + NaCl - Conditions :
Purification and Characterization
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) gradient.
- Spectroscopic Data :
Route 2: Direct Functionalization of Pre-Substituted Pyrimidines
This method leverages commercially available 4-chloro-5-methoxypyrimidine derivatives, reducing synthetic steps.
Starting Material: 4-Chloro-5-Methoxy-6-Nitropyrimidine
- Nitration : Introduces a nitro group at position 6, later reduced to an amine and displaced.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine.
- Thiolation : Propane thiol displaces the amine under radical conditions (AIBN initiation).
Challenges
- Regioselectivity : Competing substitution at position 4 requires protecting groups.
- Yield Optimization : Multi-step sequence leads to cumulative yield losses (∼45% overall).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Industrial Process |
|---|---|---|---|
| Total Steps | 3 | 4 | 3 (continuous) |
| Overall Yield | 49% | 45% | 68% |
| Purification Complexity | Moderate | High | Low |
| Scalability | Limited | Moderate | High |
| Environmental Impact | Moderate | High | Low |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives with modified functional groups.
Scientific Research Applications
4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Profiles and Key Features of Related Compounds
Key Observations:
Substituent Effects on Reactivity: The chlorine at position 4 in all pyrimidine analogs facilitates nucleophilic substitution reactions, as seen in 5-amino-4-methoxy-6-chloropyrimidine, where Cl is replaced by mercapto groups under basic conditions . The methoxy group at position 5 (electron-donating) may stabilize the pyrimidine ring electronically, contrasting with the N-methyl amine in ’s compound, which introduces steric and electronic differences .
Crystallographic and Packing Behavior :
- In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.09–3.10 Å) stabilize a 3D framework . The target compound’s propylsulfanyl group may disrupt such interactions due to steric hindrance, leading to distinct crystal-packing motifs.
Biological Activity :
- While the target compound’s activity is unreported, N-[6-(propylsulfanyl)-benzimidazol-2-yl]hydrazinecarboxamide () exhibits potent α-glucosidase inhibition (IC₅₀ = 12.88–44.35 µg/mL), suggesting that the propylsulfanyl moiety may enhance binding to enzymatic pockets .
- Shorter sulfanyl chains (e.g., methylsulfanyl in ’s compound) are associated with reduced steric bulk, which might lower inhibitory efficacy compared to propylsulfanyl derivatives.
Physicochemical Properties
- Methoxy groups generally enhance solubility via hydrogen bonding, whereas N-methyl amines (as in ) may reduce polarity .
Thermal Stability :
- 4,6-Dichloro-5-methoxypyrimidine has a melting point of 313–315 K . The target compound’s bulkier substituents may lower its melting point due to disrupted crystal packing.
Biological Activity
4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure:
The compound features a pyrimidine ring substituted with a chlorine atom, a methoxy group, and a propylsulfanyl group. This unique structure may influence its biological activity.
Synthesis:
While specific synthetic routes for 4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine are not extensively documented, pyrimidine derivatives are typically synthesized through methods such as:
- Cyclization reactions involving appropriate precursors.
- Substitution reactions to introduce various functional groups.
Antimicrobial Properties
Research indicates that compounds similar to 4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine exhibit notable antimicrobial activities. For instance, studies on related pyrimidines have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) observed for these compounds suggest significant potential in treating bacterial infections.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine | TBD | S. aureus |
| Similar Pyrimidine Derivative | 200 | E. coli |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been widely studied. For example, compounds with similar structural motifs have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often indicate potent cytotoxic effects, which could be extrapolated to 4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine.
The mechanism by which 4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine exerts its biological effects likely involves interaction with specific molecular targets within cells. Potential mechanisms include:
- Inhibition of Enzymatic Activity: The compound may bind to enzymes or receptors, altering their function.
- Induction of Apoptosis: Similar compounds have been shown to trigger programmed cell death in cancer cells, which could be a pathway for this pyrimidine derivative.
Case Studies and Research Findings
- Antimicrobial Efficacy Study: A study comparing the antimicrobial effects of various pyrimidines found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that increasing the concentration of the tested compounds enhanced their efficacy .
- Anticancer Screening: In vitro studies on pyrimidine derivatives demonstrated varying degrees of cytotoxicity across different cancer cell lines. Notably, compounds with electron-donating groups showed improved activity, suggesting that substituents on the pyrimidine ring can modulate biological outcomes .
- Structure-Activity Relationship (SAR): Research into SAR has revealed that modifications at specific positions on the pyrimidine ring can lead to enhanced biological activities. For instance, the introduction of halogens or alkyl groups significantly affected the potency against microbial and cancerous cells .
Q & A
Q. What are the critical safety protocols for handling 4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine in laboratory settings?
Researchers must use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Reactions involving volatile or toxic intermediates should be conducted in fume hoods or gloveboxes. Waste must be segregated and disposed of via certified hazardous waste management services to avoid environmental contamination .
Q. What synthetic routes are commonly used to prepare 4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine?
The compound is typically synthesized via nucleophilic substitution reactions. For example, the chlorine atom at position 4 can be replaced by propylsulfanyl groups using potassium hydrosulfide (KSH) or similar thiolating agents under inert conditions. Methoxy groups are often introduced via alkoxylation prior to sulfanyl substitution .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via HPLC or GC-MS, with monitoring for byproducts such as dechlorinated or oxidized derivatives .
Q. How do solvent choice and temperature influence the synthesis of derivatives?
Polar aprotic solvents (e.g., dimethyl sulfoxide or dichloromethane) enhance nucleophilic substitution efficiency. Temperatures between 0–25°C are optimal to prevent decomposition of reactive intermediates like thiyl radicals or chlorinated byproducts .
Advanced Research Questions
Q. How can substitution of the chlorine atom be optimized to minimize side reactions?
Kinetic control via slow addition of nucleophiles (e.g., propylthiols) reduces dimerization or over-substitution. Catalytic bases like triethylamine can stabilize intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of sulfanyl groups .
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?
Reproducing reactions under strictly controlled conditions (e.g., moisture-free solvents, standardized reagent ratios) isolates variables. Advanced spectroscopic monitoring (e.g., in-situ IR) identifies transient intermediates, clarifying competing reaction pathways .
Q. How do the methoxy and propylsulfanyl substituents affect the pyrimidine ring’s electronic properties?
The methoxy group acts as an electron donor via resonance, increasing electron density at positions 5 and 6. The propylsulfanyl group introduces steric bulk and moderate electron-withdrawing effects, influencing regioselectivity in electrophilic substitutions. Computational studies (DFT) can map charge distribution and predict reactivity .
Q. What methods determine the crystal structure of complexes involving this compound?
Single-crystal X-ray diffraction is the gold standard for elucidating molecular geometry and intermolecular interactions (e.g., hydrogen bonding with biological targets). Pairing this with Hirshfeld surface analysis quantifies non-covalent interactions critical for drug design .
Methodological Notes
- Contradiction Analysis : Discrepancies in reaction outcomes (e.g., yield variations) often arise from trace moisture or oxygen. Replicate experiments under anhydrous/anaerobic conditions and compare with literature protocols .
- Data Validation : Cross-reference NMR chemical shifts with simulated spectra (using tools like ACD/Labs or ChemDraw) to confirm assignments. Use isotopic labeling (e.g., ³⁵S in sulfanyl groups) to track substitution mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
